Home > Products > Inhibitors/Agonists P414 > Alvimopan hydrate
Alvimopan hydrate - 170098-38-1

Alvimopan hydrate

Catalog Number: EVT-258601
CAS Number: 170098-38-1
Molecular Formula: C25H34N2O5
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alvimopan Hydrate is a peripherally acting μ-opioid receptor antagonist. [, , , , , ] It is investigated for its potential in scientific research related to opioid-induced bowel dysfunction. [, , , , , ]

Methylnaltrexone Bromide

Relevance: Methylnaltrexone bromide is often investigated alongside Alvimopan hydrate due to their shared target of managing opioid-related side effects. Both compounds act as mu-opioid receptor antagonists, but Methylnaltrexone bromide specifically targets peripheral receptors to alleviate constipation, while Alvimopan hydrate focuses on postoperative ileus. The concurrent study of these compounds likely stems from their relevance in overlapping patient populations and their potential for combined therapeutic approaches in managing opioid-induced bowel dysfunction. [, ]

Lidocaine/Prilocaine

Relevance: The co-occurrence of Lidocaine/Prilocaine with Alvimopan hydrate in the context of clinical trials suggests a potential application in pain management surrounding surgical procedures. While Alvimopan hydrate addresses postoperative ileus, Lidocaine/Prilocaine likely serves as a component of pain control regimens during or after surgery. This co-listing highlights a shared focus on improving patient comfort and recovery following surgical interventions. []

Epinephrine

Relevance: Although not explicitly mentioned, the reference to "Ad.Egr.TNF.11 D" [] implies the potential involvement of epinephrine. "Ad" likely refers to an adenoviral vector, "Egr" could indicate an early growth response protein promoter, and "TNF" points towards tumor necrosis factor. Such a construct suggests a gene therapy approach, possibly involving the localized delivery of epinephrine. The connection to Alvimopan hydrate remains speculative, potentially residing in shared clinical trial contexts focusing on inflammatory responses or postoperative complications where both agents might offer therapeutic benefits.

Overview

Alvimopan dihydrate is a pharmaceutical compound primarily used as a peripheral mu-opioid receptor antagonist. It is indicated for the management of postoperative ileus, particularly in patients who have undergone bowel resection surgery. Alvimopan is designed to counteract the effects of opioids on gastrointestinal motility without affecting analgesia.

Source

Alvimopan was developed by Cubist Pharmaceuticals and received approval from the United States Food and Drug Administration in May 2008. It has been studied extensively for its efficacy and safety in clinical settings involving opioid-induced bowel dysfunction.

Classification

Alvimopan dihydrate is classified as a small molecule drug, specifically a mu-opioid receptor antagonist. Its chemical structure allows it to selectively bind to peripheral mu-opioid receptors in the gastrointestinal tract, providing therapeutic benefits while minimizing central nervous system effects.

Synthesis Analysis

Methods

The synthesis of alvimopan involves several key steps, typically starting from a piperidine derivative. Two notable methods include:

  1. Resolution Method: Involves the resolution of chiral intermediates using tartaric acid derivatives to generate specific chiral centers. This method can yield multiple diastereomers, which are then separated and characterized .
  2. One-Step Hydrolysis: A more recent method utilizes an acetyl-protected piperidine fragment, which reacts with an ethyl sulfonate derivative under basic conditions to yield alvimopan in high purity and yield. This method is advantageous due to its simplicity and reduced side reactions, making it suitable for large-scale production .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of alvimopan dihydrate is C25H32N2O4·2H2O, indicating that it contains two water molecules in its crystalline form. The structure consists of three chiral centers, leading to the possibility of various stereoisomers.

  • Molecular Weight: The average molecular weight is approximately 424.53 g/mol.
  • Chemical Structure: Alvimopan features a piperidine ring, with various functional groups including sulfonate and acetic acid moieties that contribute to its pharmacological activity .

Data

  • InChIKey: USPVLEIQIUNQGE-DBFLIVQGSA-N
  • CAS Registry Number: 170098-38-1
  • Chirality: The presence of multiple chiral centers necessitates careful control during synthesis to ensure the desired stereoisomer is produced.
Chemical Reactions Analysis

Alvimopan undergoes several chemical reactions during its synthesis:

  1. Formation of Chiral Centers: The initial step often involves the generation of chiral centers through resolution techniques using tartaric acid derivatives .
  2. Basic Hydrolysis: Following the formation of key intermediates, basic hydrolysis is performed to convert protected forms into the active drug, alvimopan .
  3. Crystallization: The final purification step involves crystallization from suitable solvents, yielding dihydrate forms that are stable for storage and administration.

Technical Details

The reactions typically involve:

  • Use of solvents like acetone and ethyl acetate.
  • Controlled temperature conditions to optimize yields.
  • Utilization of chromatography for purification processes.
Mechanism of Action

Alvimopan acts primarily as a competitive antagonist at peripheral mu-opioid receptors located in the gastrointestinal tract. Unlike other opioid antagonists that affect central receptors, alvimopan's selectivity allows it to mitigate opioid-induced constipation without compromising pain relief.

Process

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pKa Values: Strongest acidic pKa at 3.71 and strongest basic pKa at 10.66.
  • LogP Value: Approximately 3.25, indicating moderate lipophilicity which influences its pharmacokinetic profile .
Applications

Alvimopan dihydrate is primarily utilized in clinical settings for:

  1. Postoperative Ileus Management: It is specifically indicated for accelerating gastrointestinal recovery following bowel resection surgeries.
  2. Research Applications: Studies involving opioid receptor mechanisms and gastrointestinal motility disorders frequently reference alvimopan due to its unique properties as a selective mu-opioid antagonist.
Mechanistic Pharmacology of Alvimopan Dihydrate

Peripherally Acting μ-Opioid Receptor (PAM-OR) Antagonism

Alvimopan dihydrate (C₂₅H₃₂N₂O₄·2H₂O) is a selective peripherally acting μ-opioid receptor antagonist (PAM-OR) engineered to mitigate opioid-induced gastrointestinal dysfunction without compromising central analgesia. Its therapeutic action stems from high-affinity binding to peripheral μ-opioid receptors in the gastrointestinal tract, where it competitively inhibits exogenous opioids (e.g., morphine) and endogenous opioids released during surgical stress [1] [2]. The zwitterionic structure of alvimopan—characterized by a quaternary ammonium moiety and carboxylate group—imparts high polarity, limiting passive diffusion across the blood-brain barrier (BBB) [4]. Consequently, alvimopan antagonizes opioid effects in the gut (Ki = 0.35 nM for μ-receptors) while sparing central nervous system (CNS) μ-receptors responsible for pain relief [1] [6]. Preclinical studies confirm alvimopan reverses morphine-induced inhibition of gastrointestinal transit by 200-fold compared to methylnaltrexone, attributable to its prolonged receptor occupancy [4] [8].

  • Table 1: Key Physicochemical Properties Influencing PAM-OR Selectivity
    PropertyValueFunctional Implication
    Molecular Weight460.56 g/molLimits passive BBB penetration
    FormulaC₂₅H₃₆N₂O₆Zwitterionic nature enhances polarity
    Plasma Protein Binding80–90%Reduces free drug available for CNS entry
    Oral Bioavailability<7%Minimizes systemic exposure

Competitive Binding Dynamics at μ-, δ-, and κ-Opioid Receptors

Alvimopan dihydrate exhibits competitive binding kinetics across opioid receptors, with pronounced selectivity for μ-subtypes. Saturation binding assays using cloned human μ-opioid receptors reveal a dissociation constant (Kd) of 0.35 nM and a slow dissociation half-life (t1/2 = 30–44 minutes)—significantly longer than antagonists like naloxone (t1/2 = 0.82 minutes) or methylnaltrexone (t1/2 = 0.46 minutes) [4] [8]. This prolonged receptor occupancy is critical for sustained antagonism of postoperative ileus (POI). Kinetic analyses demonstrate alvimopan’s association rate (kon = 0.221 min⁻¹·nM⁻¹) is 3-fold slower than diprenorphine, while its dissociation rate (koff = 0.0156 min⁻¹) is 40-fold slower, explaining its extended duration [4]. Functional assays confirm pure antagonism: alvimopan suppresses μ-receptor-mediated GTPγS binding (IC₅₀ = 1.7 nM) without intrinsic agonist activity [8]. Though it binds δ- and κ-receptors (Ki = 4.4 nM and 40 nM, respectively), its pharmacodynamic effects are dominated by μ-antagonism due to >10-fold selectivity [1].

Role of P-Glycoprotein-Mediated Efflux in Blood-Brain Barrier Exclusion

P-glycoprotein (P-gp), an ATP-dependent efflux transporter encoded by the MDR1 gene, is a primary determinant of alvimopan’s peripheral restriction. Alvimopan is both a substrate and inducer of P-gp, which is highly expressed in intestinal enterocytes and BBB endothelial cells [3] [7]. In vitro models show P-gp actively transports alvimopan out of CNS compartments, reducing its brain-to-plasma ratio to <0.03:1 [4]. This efflux is concentration-dependent; at therapeutic doses (12 mg), P-gp saturation is minimal, preserving BBB integrity [7]. Crucially, alvimopan’s zwitterionic structure enhances P-gp recognition—a feature validated by diminished CNS penetration in P-gp knockout models [3]. Intestinal P-gp further reduces oral bioavailability (6%), but paradoxically augments therapeutic action by concentrating alvimopan within enteric neurons [1] [7]. Pharmacokinetic simulations indicate P-gp efflux kinetics reduce intracellular alvimopan accumulation by 65% in the CNS, explaining the absence of central opioid withdrawal [3] [7].

Differential Receptor Affinity Profiles: Ki Values and Selectivity Ratios

Alvimopan dihydrate’s subtype selectivity is quantifiable via radioligand displacement assays. It exhibits nanomolar affinity for μ-opioid receptors (Ki = 0.2–0.4 nM), with 10-fold lower affinity for δ-receptors (Ki = 4.4 nM) and 100-fold lower for κ-receptors (Ki = 40 nM) [1] [4]. This hierarchy yields selectivity ratios (μ:δ = 22:1; μ:κ = 100:1) that define its pharmacologic specificity. The active metabolite ADL 08-0011—generated by gut flora-mediated hydrolysis—retains μ-affinity (Ki = 0.8 nM) but contributes minimally to efficacy due to low systemic exposure [1] [2].

  • Table 2: Opioid Receptor Binding Affinities and Selectivity
    Receptor SubtypeKi (nM)Selectivity Ratio (μ:Subtype)Functional Role
    μ-Opioid0.35 ± 0.051:1GI motility inhibition
    δ-Opioid4.4 ± 0.71:12.6Analgesia modulation
    κ-Opioid40 ± 61:114.3Visceral pain/neurotransmission

Alvimopan’s >100-fold μ:κ selectivity ensures it does not interfere with κ-mediated spinal analgesia, while its negligible affinity for non-opioid receptors (e.g., adrenergic, dopaminergic; Ki >1,000 nM) minimizes off-target effects [1] [6].

Properties

CAS Number

170098-38-1

Product Name

Alvimopan dihydrate

IUPAC Name

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1

InChI Key

XSTFUWQLHMJPFG-NABRLNOVSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O

Solubility

0.1 mg/mL
White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/
8.34e-03 g/L

Synonyms

ADL 8-2698
ADL8-2698
alvimopan
alvimopan anhydrous
anhydrous alvimopan
Entereg
LY 246736
LY-246736
LY246736
trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.